molecular formula C13H11ClN2O2S B13768563 ANILINE, N-(p-CHLOROPHENYLTHIOMETHYL)-p-NITRO- CAS No. 6631-87-4

ANILINE, N-(p-CHLOROPHENYLTHIOMETHYL)-p-NITRO-

Cat. No.: B13768563
CAS No.: 6631-87-4
M. Wt: 294.76 g/mol
InChI Key: OWRLOGVOPJWMPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ANILINE, N-(p-CHLOROPHENYLTHIOMETHYL)-p-NITRO- is a complex organic compound characterized by the presence of an aniline group substituted with a p-chlorophenylthiomethyl group and a p-nitro group

Preparation Methods

The synthesis of ANILINE, N-(p-CHLOROPHENYLTHIOMETHYL)-p-NITRO- involves several steps. One common method includes the reaction of p-chlorophenylthiomethyl chloride with aniline in the presence of a base to form the desired product. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or toluene . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

ANILINE, N-(p-CHLOROPHENYLTHIOMETHYL)-p-NITRO- undergoes various chemical reactions, including:

Scientific Research Applications

ANILINE, N-(p-CHLOROPHENYLTHIOMETHYL)-p-NITRO- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ANILINE, N-(p-CHLOROPHENYLTHIOMETHYL)-p-NITRO- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

ANILINE, N-(p-CHLOROPHENYLTHIOMETHYL)-p-NITRO- can be compared with similar compounds such as:

The uniqueness of ANILINE, N-(p-CHLOROPHENYLTHIOMETHYL)-p-NITRO- lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

6631-87-4

Molecular Formula

C13H11ClN2O2S

Molecular Weight

294.76 g/mol

IUPAC Name

N-[(4-chlorophenyl)sulfanylmethyl]-4-nitroaniline

InChI

InChI=1S/C13H11ClN2O2S/c14-10-1-7-13(8-2-10)19-9-15-11-3-5-12(6-4-11)16(17)18/h1-8,15H,9H2

InChI Key

OWRLOGVOPJWMPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCSC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.